2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid
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Overview
Description
2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a complex organic compound that features a pyrazolo[4,3-c]pyridine core. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid typically involves multiple steps. One common approach is to start with the pyrazolo[4,3-c]pyridine core, which is then functionalized with a tert-butoxycarbonyl group. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions. The compound’s core structure allows it to interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
What sets 2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid apart from similar compounds is its unique pyrazolo[4,3-c]pyridine core, which provides distinct chemical properties and reactivity. This core structure allows for specific interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-7-yl]acetic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-9(5-11(18)19)12-10(8-17)6-16(4)15-12/h6,9H,5,7-8H2,1-4H3,(H,18,19) |
InChI Key |
UJUHGOZSWVTMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CC(=O)O |
Origin of Product |
United States |
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